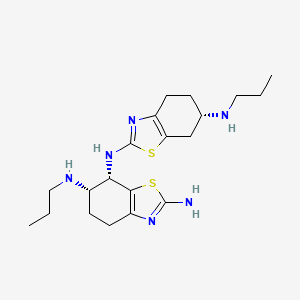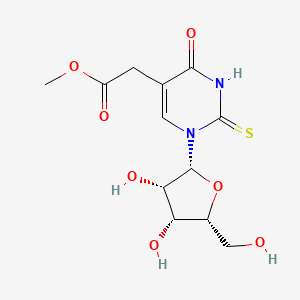
5-(Methoxycarbonylmethyl)-2-thiouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxycarbonylmethyl)-2-thiouridine is a modified nucleoside found in transfer RNA (tRNA). It plays a crucial role in the proper functioning of tRNA by ensuring accurate and efficient protein synthesis. This compound is part of a broader class of modified nucleosides that contribute to the stability and functionality of tRNA molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonylmethyl)-2-thiouridine typically involves multiple steps, starting from uridine. The process includes the introduction of a thiol group at the 2-position and a methoxycarbonylmethyl group at the 5-position. Common reagents used in these reactions include thiourea for the thiolation step and methyl chloroformate for the methoxycarbonylation step. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are used to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methoxycarbonylmethyl)-2-thiouridine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxycarbonylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Methoxycarbonylmethyl)-2-thiouridine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on molecular interactions.
Biology: Plays a role in the study of tRNA modifications and their impact on protein synthesis and cellular function.
Medicine: Investigated for its potential therapeutic applications in genetic disorders and as a biomarker for certain diseases.
Industry: Utilized in the development of nucleoside analogs for pharmaceuticals and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 5-(Methoxycarbonylmethyl)-2-thiouridine involves its incorporation into tRNA, where it contributes to the proper folding and stability of the tRNA molecule. This modification enhances the accuracy of codon-anticodon pairing during translation, ensuring the correct amino acids are incorporated into the growing polypeptide chain. The molecular targets include the ribosome and various translation factors that interact with tRNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxycarbonylmethyl-uridine: Lacks the thiol group at the 2-position.
5-Carbamoylmethyl-uridine: Contains a carbamoylmethyl group instead of a methoxycarbonylmethyl group.
2-Thiouridine: Lacks the methoxycarbonylmethyl group at the 5-position.
Uniqueness
5-(Methoxycarbonylmethyl)-2-thiouridine is unique due to the presence of both the methoxycarbonylmethyl group at the 5-position and the thiol group at the 2-position. This dual modification enhances its ability to stabilize tRNA structure and improve the efficiency of protein synthesis. The combination of these functional groups also provides unique chemical reactivity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H16N2O7S |
|---|---|
Poids moléculaire |
332.33 g/mol |
Nom IUPAC |
methyl 2-[1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate |
InChI |
InChI=1S/C12H16N2O7S/c1-20-7(16)2-5-3-14(12(22)13-10(5)19)11-9(18)8(17)6(4-15)21-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,22)/t6-,8+,9+,11-/m1/s1 |
Clé InChI |
HLZXTFWTDIBXDF-XAWUEOSKSA-N |
SMILES isomérique |
COC(=O)CC1=CN(C(=S)NC1=O)[C@H]2[C@H]([C@H]([C@H](O2)CO)O)O |
SMILES canonique |
COC(=O)CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



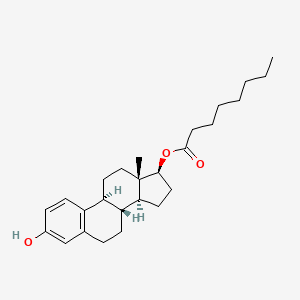
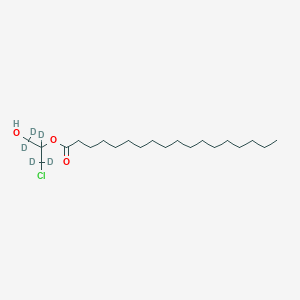

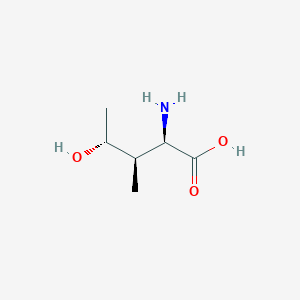
![4-[3-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-yl]phenol](/img/structure/B13845596.png)

![2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid](/img/structure/B13845606.png)

![5-[2-[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-hydroxybenzaldehyde](/img/structure/B13845626.png)
![(6a,11b,16a)-6,9-Difluoro-11,21-dihydroxy-21-methoxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13845636.png)
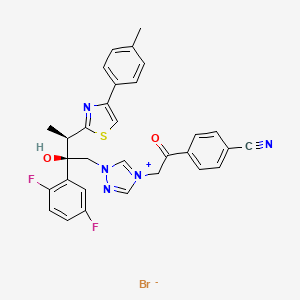
![2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)
